2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide
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Overview
Description
2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide is an organic compound that belongs to the class of alpha amino acid amides It features a complex structure with an amino group, a benzylsulfanyl group, and a naphthalen-2-yl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate amino acid derivative and introduce the benzylsulfanyl and naphthalen-2-yl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines .
Scientific Research Applications
2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The naphthalen-2-yl group may contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(naphthalen-1-yl)propanoic acid
- 2-amino-3-(dinaphthalen-2-ylamino)-3-oxopropyl disulfanyl-N,N-dinaphthalen-2-ylpropanamide
Uniqueness
2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide is unique due to the presence of both a benzylsulfanyl group and a naphthalen-2-yl group, which confer specific chemical and biological properties. These structural features distinguish it from other similar compounds and may enhance its utility in various applications .
Properties
IUPAC Name |
2-amino-3-benzylsulfanyl-N-naphthalen-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c21-19(14-24-13-15-6-2-1-3-7-15)20(23)22-18-11-10-16-8-4-5-9-17(16)12-18/h1-12,19H,13-14,21H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOOKPVYHBSXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)NC2=CC3=CC=CC=C3C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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